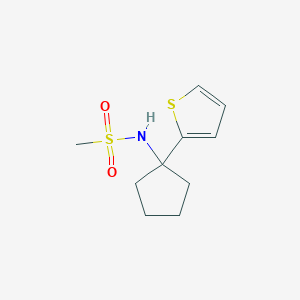

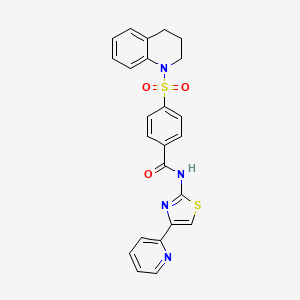

N-(1-(thiophen-2-yl)cyclopentyl)methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1-(thiophen-2-yl)cyclopentyl)methanesulfonamide, commonly known as CP-47,497, is a synthetic cannabinoid compound that has gained significant attention in the scientific community due to its potential applications in research. It is a potent agonist of the cannabinoid receptor CB1, which plays a crucial role in various physiological processes, including pain sensation, appetite, and mood regulation.

Applications De Recherche Scientifique

Acceleration of Reaction Rates

Methanesulfonyl derivatives, including those similar to N-(1-(thiophen-2-yl)cyclopentyl)methanesulfonamide, have been studied for their ability to accelerate reaction rates in biochemical processes. For instance, methanesulfonyl fluoride's interaction with acetylcholinesterase demonstrates how substituted ammonium ions can significantly increase reaction rates, potentially due to the small size of the leaving group allowing the reaction to proceed even in complex enzymatic environments (Kitz & Wilson, 1963).

Structural and Spectroscopic Studies

Research has also focused on the structural analysis of sulfonamide derivatives through methods like X-ray powder diffraction, highlighting how substitutions can affect supramolecular assembly. Such studies provide a foundational understanding of the molecular conformation, aiding in the design of compounds with desired chemical properties (Dey et al., 2015).

Microbial Reduction Applications

In biotechnological research, microbial cultures have been explored for their ability to catalyze the reduction of compounds similar to N-(1-(thiophen-2-yl)cyclopentyl)methanesulfonamide. This application is particularly relevant in the synthesis of chiral intermediates for pharmaceuticals, demonstrating the potential of biological systems to influence the stereochemical outcome of chemical reactions (Patel et al., 1993).

Computational Chemistry Insights

Computational studies have provided valuable insights into the molecular conformation, NMR chemical shifts, and vibrational transitions of sulfonamide compounds. These findings are essential for understanding the electronic and structural properties that govern the behavior of these molecules in various chemical contexts (Karabacak et al., 2010).

Catalytic Applications

The potential of sulfonamide derivatives in catalysis has been explored, with studies demonstrating how these compounds can act as precatalysts in transfer hydrogenation reactions. This application underscores the versatility of sulfonamide derivatives in facilitating chemical transformations, offering pathways to more efficient and selective synthesis processes (Ruff et al., 2016).

Mécanisme D'action

Mode of Action

They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Biochemical Pathways

Thiophene derivatives, including N-(1-(thiophen-2-yl)cyclopentyl)methanesulfonamide, are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .

Propriétés

IUPAC Name |

N-(1-thiophen-2-ylcyclopentyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2S2/c1-15(12,13)11-10(6-2-3-7-10)9-5-4-8-14-9/h4-5,8,11H,2-3,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIVMLKUGZOVRTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1(CCCC1)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(thiophen-2-yl)cyclopentyl)methanesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[(2-chloroacetyl)amino]-4-methyl-2-thiophenecarboxylate](/img/structure/B2904275.png)

![5-Methyl-6,7-dihydropyrazolo[1,5-a]thieno[3,2-e]pyrimidine-3-carbonitrile](/img/structure/B2904278.png)

![N-(3-acetamidophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2904281.png)

![p-tolyl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2904283.png)

![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2904286.png)

![2-Methyl-5-(morpholine-4-sulfonyl)-N-[4-(pyridin-4-YL)-1,3-thiazol-2-YL]benzamide](/img/structure/B2904290.png)

![N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(2,3-dimethylphenoxy)propanamide](/img/structure/B2904291.png)

![N-isobutyl-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2904294.png)

![2-(7-(((4-ethylphenyl)amino)methyl)-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2904295.png)